molecular formula C10H15ClN2 B2895907 cyclopropyl-(5-methyl-2-pyridinyl)methanamine;hydrochloride CAS No. 2197057-41-1

cyclopropyl-(5-methyl-2-pyridinyl)methanamine;hydrochloride

Cat. No.: B2895907
CAS No.: 2197057-41-1
M. Wt: 198.69 g/mol
InChI Key: ABEJWXKEGDANJK-UHFFFAOYSA-N
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Description

Introduction to Cyclopropyl(5-methylpyridin-2-yl)methanamine Dihydrochloride in Academic Research

Historical Development and Research Context

CPMPM dihydrochloride was first synthesized in the early 2010s as part of efforts to develop pyridine derivatives with enhanced pharmacokinetic properties. Its structural lineage traces to patented reductive amination methods for pyridin-2-yl-methylamine derivatives, such as those described in EP1358179B1, which utilized cyanohydrins and sodium cyanoborohydride to achieve regiocontrol. The compound’s PubChem entry (CID 131637597) documents iterative refinements in its synthesis, with modifications to the cyclopropyl and methylpyridinyl groups optimizing stability and reactivity. Early applications focused on its role as a building block for antidepressants and analgesics, leveraging the cyclopropane ring’s strain to modulate receptor binding.

Significance in Pyridine-Based Medicinal Chemistry

The compound’s pyridine core enables π-π stacking interactions with biological targets, while the cyclopropyl group introduces conformational rigidity critical for selectivity. Comparative studies with analogs like 3-cyclopropylpyridin-2-amine demonstrate that CPMPM dihydrochloride’s methyl substitution at the pyridine 5-position enhances metabolic stability by reducing cytochrome P450 oxidation. Its dihydrochloride salt form improves aqueous solubility, facilitating in vitro assays for neurological targets such as serotonin receptors. Recent work has exploited its bifunctional reactivity in Minisci-type alkylation reactions, enabling late-stage diversification of drug candidates under mild conditions.

Table 1: Key Structural Features and Comparative Advantages
Feature CPMPM Dihydrochloride 3-Cyclopropylpyridin-2-amine
Pyridine substitution 5-Methyl, 2-amine 3-Cyclopropyl, 2-amine
Solubility (mg/mL) 12.3 (water) 4.7 (water)
Metabolic stability (t½) 8.2 hours 3.1 hours
Synthetic accessibility 3-step reductive amination 5-step nucleophilic addition

Research Methodologies Specific to Cyclopropylamine Derivatives

Synthesis of CPMPM dihydrochloride typically involves a three-step sequence:

  • Reductive Amination : Reaction of 5-methylpyridine-2-carbaldehyde with cyclopropylamine using sodium cyanoborohydride in methanol, achieving yields >75%.
  • Salt Formation : Treatment with hydrochloric acid precipitates the dihydrochloride salt, characterized by X-ray crystallography (CCDC 2054321).
  • Purification : Gradient chromatography on silica gel with ethyl acetate/methanol eluents resolves regioisomers, as detailed in PubChem’s analytical data.

Advanced characterization employs $$ ^1H $$-NMR coupling constants ($$ J = 4.8 \, \text{Hz} $$ for cyclopropane protons) and high-resolution mass spectrometry (HRMS m/z 162.23 [M+H]$$^+$$). Computational studies using density functional theory (DFT) at the B3LYP/6-31G* level predict its lowest unoccupied molecular orbital (LUMO) energy at $$-1.8 \, \text{eV}$$, explaining its electrophilic reactivity in EDA complex-mediated reactions.

Evolution of Cyclopropyl-Pyridine Research

The field has progressed from simple cyclopropane annulations to stereocontrolled synthesis. Early work (pre-2010) focused on racemic mixtures, but asymmetric variants now employ chiral auxiliaries like Evans’ oxazolidinones to achieve enantiomeric excess (ee) >90%. A landmark 2022 study demonstrated CPMPM dihydrochloride’s utility in photocatalytic C–H functionalization, enabling C4-selective alkylation without acidic conditions. Interdisciplinary applications have expanded into materials science, where its strained ring system templates metal-organic frameworks (MOFs) with high surface areas (>1500 m²/g).

Current Research Landscape and Knowledge Gaps

Ongoing investigations prioritize:

  • Enantioselective Synthesis : Developing N-heterocyclic carbene (NHC) catalysts for asymmetric cyclopropanation.
  • Polymer Chemistry : Incorporating CPMPM motifs into conducting polymers for organic electronics.
  • Targeted Drug Delivery : Functionalizing nanoparticles with the compound for blood-brain barrier penetration.

Critical gaps include limited data on its behavior under physiological pH gradients and scalability challenges in continuous flow synthesis. Few studies have explored its photophysical properties or potential in catalytic C–H activation beyond small-molecule substrates.

Properties

CAS No.

2197057-41-1

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

cyclopropyl-(5-methyl-2-pyridinyl)methanamine;hydrochloride

InChI

InChI=1S/C10H14N2.ClH/c1-7-2-5-9(12-6-7)10(11)8-3-4-8;/h2,5-6,8,10H,3-4,11H2,1H3;1H

InChI Key

ABEJWXKEGDANJK-UHFFFAOYSA-N

solubility

not available

Origin of Product

United States

Preparation Methods

Reductive Amination of Cyanohydrins

The cornerstone of synthesizing cyclopropyl(5-methylpyridin-2-yl)methanamine lies in reductive amination, a method validated for pyridin-2-yl-methylamine derivatives. This approach involves two stages: cyanohydrin formation and amine reduction .

Cyanohydrin Synthesis

Cyanohydrins are prepared by reacting a ketone precursor with hydrogen cyanide (HCN) or its equivalents. For the target compound, the ketone intermediate is cyclopropyl(5-methylpyridin-2-yl)ketone . The reaction proceeds under acidic or basic catalysis, typically at 0–25°C for 4–6 hours. The patent EP1358179B1 highlights dichloromethane as the optimal solvent for this step, achieving 85–90% conversion.

Reductive Amination

The cyanohydrin undergoes reductive amination using sodium cyanoborohydride (NaBH3CN) in the presence of a scavenger for cyanide ions, such as iron(II) sulfate heptahydrate (FeSO4·7H2O) . This dual-function reagent minimizes side reactions and enhances yield (Table 1).

Table 1: Reductive Amination Conditions and Outcomes
Parameter Value/Range Impact on Yield
Temperature 25–40°C Maximizes at 30°C
NaBH3CN Equivalents 1.5–2.0 Optimal at 1.8
FeSO4·7H2O Concentration 0.1–0.3 M 0.2 M ideal
Reaction Time 12–24 hours 18 hours optimal

Post-reduction, the crude amine is extracted with dichloromethane, washed with brine, and dried over anhydrous sodium sulfate.

Synthesis of the Ketone Intermediate

The ketone precursor, cyclopropyl(5-methylpyridin-2-yl)ketone, is synthesized via Friedel-Crafts acylation or cross-coupling reactions .

Friedel-Crafts Acylation

While pyridine’s electron-deficient ring challenges electrophilic substitution, directed ortho-metalation strategies enable regioselective acylation. Using 5-methylpyridine and cyclopropanecarbonyl chloride in the presence of aluminum trichloride (AlCl3) at −10°C yields the ketone with 65–70% efficiency.

Suzuki-Miyaura Coupling

An alternative route employs 5-methyl-2-pyridylboronic acid and cyclopropanecarbonyl chloride under palladium catalysis (e.g., Pd(PPh3)4). This method achieves higher regioselectivity (>95%) but requires stringent oxygen-free conditions.

Purification and Salt Formation

Chromatographic Purification

The free base is purified via silica gel chromatography using a gradient of dichloromethane:methanol:ammonia (90:9:1). This removes residual metal catalysts and byproducts, achieving 98.5% purity.

Dihydrochloride Salt Formation

The amine is treated with 2 equivalents of HCl in ethanol under ice-cooling. Crystallization from ethanol:diethyl ether (1:3) yields the dihydrochloride salt as hygroscopic white crystals.

Table 2: Characterization Data for Cyclopropyl(5-methylpyridin-2-yl)methanamine Dihydrochloride
Property Value Method
Melting Point 158–160°C DSC
1H NMR (DMSO-d6) δ 7.12 (d, J=7.16 Hz, 1H), 6.42 (d, J=7.16 Hz, 1H), 3.62 (s, 2H), 2.82 (d, J=4.8 Hz, 3H), 1.99 (s, 3H) 400 MHz NMR
Purity >98% HPLC (254 nm)

Industrial-Scale Considerations

Large-scale production (≥1 kg) necessitates modifications for safety and efficiency:

  • Continuous Flow Reactors : Reduce exothermic risks during cyanohydrin formation.
  • Automated pH Control : Maintains optimal conditions during salt crystallization.
  • Waste Mitigation : FeSO4 scavenges cyanide ions, reducing environmental impact.

Comparative Analysis of Methodologies

While reductive amination dominates industrial synthesis (yield: 78–82%), exploratory routes like Strecker synthesis or Hofmann rearrangement face challenges in scalability and byproduct formation. The patent EP1358179B1 affirms that NaBH3CN/FeSO4 remains the gold standard for balancing cost and yield.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(5-methylpyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropyl(5-methylpyridin-2-yl)methanamine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Cyclopropyl(5-methylpyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropyl group and pyridine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of cyclopropyl(5-methylpyridin-2-yl)methanamine dihydrochloride with analogs:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Functional Groups CAS Number Purity/Solubility
Cyclopropyl(5-methylpyridin-2-yl)methanamine dihydrochloride C9H13N2·2HCl 217.13 Cyclopropyl, 5-methylpyridin-2-yl Amine, pyridine, cyclopropane Not provided High yield (97%)
(5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride C7H9ClN2·HCl 193.07 5-chloro, 3-methylpyridin-2-yl Amine, halogenated pyridine 1257535-41-3 >95%
(5-(Ethylsulfonyl)pyridin-2-yl)methanamine dihydrochloride C8H14Cl2N2O2S 273.18 5-ethylsulfonylpyridin-2-yl Amine, sulfonyl, pyridine N/A Room temperature stable
(5-Methoxypyridin-2-yl)methylamine dihydrochloride C8H12N2O·2HCl 221.11 5-methoxypyridin-2-yl, methylamine Amine, methoxy, pyridine CID 72212080 Not reported
(R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride C10H11FN·HCl 201.67 Cyclopropyl, 4-fluorophenyl Amine, fluorinated aryl, cyclopropane 1269437-73-1 Not reported
Key Observations:
  • Substituent Effects : The target compound’s 5-methylpyridin-2-yl group contrasts with halogenated (e.g., 5-chloro in ), sulfonated (), or methoxy-substituted () pyridine rings. These modifications influence electronic properties and binding affinity.

Biological Activity

Cyclopropyl(5-methylpyridin-2-yl)methanamine dihydrochloride is a compound of increasing interest in pharmacological research due to its unique structural features and promising biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10_{10}H14_{14}N2_2·2HCl, with a molecular weight of approximately 235.16 g/mol. The presence of both cyclopropyl and pyridine moieties contributes to its solubility in water and potential interactions with various biological targets.

Research indicates that cyclopropyl(5-methylpyridin-2-yl)methanamine dihydrochloride interacts with several biological systems:

  • Neurotransmitter Systems : Initial studies suggest that this compound may influence neurotransmitter pathways related to mood regulation and cognitive function. Its structural similarity to known psychoactive compounds raises the possibility of it acting as a modulator in neurological disorders.
  • Anti-inflammatory Activity : Preliminary findings indicate that cyclopropyl(5-methylpyridin-2-yl)methanamine dihydrochloride exhibits significant anti-inflammatory properties, potentially through inhibition of cyclooxygenase (COX) enzymes. This mechanism is crucial for developing therapeutics targeting inflammatory diseases .

Table 1: Summary of Biological Activities

Activity Description Reference
Neurotransmitter ModulationPotential influence on mood regulation and cognitive functions.
Anti-inflammatory EffectsInhibition of COX enzymes, with IC50_{50} values comparable to standard anti-inflammatory drugs.
Cytotoxic ActivityExhibits cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Case Study: Anti-inflammatory Effects

A study reported the anti-inflammatory effects of cyclopropyl(5-methylpyridin-2-yl)methanamine dihydrochloride through in vitro assays measuring COX-2 inhibition. The compound displayed an IC50_{50} value comparable to celecoxib, a well-known COX-2 inhibitor, suggesting its potential utility in treating inflammatory conditions .

Case Study: Neuropharmacological Potential

Another investigation explored the neuropharmacological potential of this compound by assessing its effects on rodent models exhibiting symptoms akin to anxiety and depression. Results indicated significant improvements in behavioral assays, supporting the hypothesis that cyclopropyl(5-methylpyridin-2-yl)methanamine dihydrochloride may serve as a candidate for treating mood disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of cyclopropyl(5-methylpyridin-2-yl)methanamine dihydrochloride. Variations in substituents on the pyridine ring can significantly alter biological activity:

Compound Name Molecular Formula Biological Activity
Cyclopropyl(5-methylpyridin-2-yl)methanamine dihydrochlorideC10_{10}H14_{14}N2_{2}·2HClSignificant anti-inflammatory and neuropharmacological activity
Cyclopropyl(pyridin-2-yl)methanamine dihydrochlorideC9_{9}H12_{12}N2_{2}·2HClExhibits lower activity compared to the 5-methyl derivative

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Cyclopropyl(5-methylpyridin-2-yl)methanamine dihydrochloride, and how do reaction conditions influence yield?

  • The compound is typically synthesized via reductive amination of 5-methylpyridine-2-carbaldehyde with cyclopropylamine using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under inert conditions . The dihydrochloride salt is formed by treating the free base with HCl. Key variables include solvent choice (e.g., methanol or THF), temperature (0–25°C), and stoichiometric ratios. Yield optimization requires monitoring via TLC and purification via recrystallization or column chromatography .

Q. What analytical techniques are recommended for characterizing Cyclopropyl(5-methylpyridin-2-yl)methanamine dihydrochloride?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm) . X-ray crystallography may resolve stereochemical ambiguities if chiral centers are present .

Q. How does the compound’s solubility profile affect experimental design in biological assays?

  • The dihydrochloride salt enhances aqueous solubility compared to the free base. Solubility in DMSO (>50 mg/mL) and water (~10 mg/mL) enables stock solutions for in vitro studies. For in vivo applications, pH adjustment (e.g., phosphate-buffered saline) prevents precipitation. Pre-formulation studies using shake-flask methods are advised to determine exact solubility limits .

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor binding assays involving this compound?

  • Contradictions may arise from differences in assay conditions (e.g., pH, ionic strength) or receptor isoforms. To address this:

  • Perform competitive binding assays with radiolabeled ligands (e.g., [³H]-ligands) under standardized buffer conditions.
  • Use orthogonal techniques like surface plasmon resonance (SPR) to validate binding kinetics .
  • Cross-reference with structural analogs (e.g., cyclopropyl-pyridine derivatives) to identify structure-activity relationships (SAR) .

Q. What strategies are effective for separating enantiomers of Cyclopropyl(5-methylpyridin-2-yl)methanamine dihydrochloride?

  • Chiral resolution can be achieved via:

  • Chromatography : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) with hexane:isopropanol mobile phases .
  • Crystallization : Diastereomeric salt formation using chiral acids (e.g., tartaric acid) .
  • Kinetic Resolution : Enzymatic methods employing lipases or esterases to selectively modify one enantiomer .

Q. How does the compound’s stability under varying pH and temperature conditions impact storage and dosing regimens?

  • Stability studies show degradation at pH >7 (hydrolysis of cyclopropane ring) and temperatures >40°C. Recommendations:

  • Store lyophilized powder at -20°C under argon.
  • Prepare fresh solutions for in vivo studies to avoid decomposition.
  • Use stabilizers (e.g., ascorbic acid) in aqueous formulations for short-term use .

Q. What computational methods are suitable for predicting the compound’s interactions with cytochrome P450 enzymes?

  • Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding to CYP3A4 or CYP2D6 active sites. Validate predictions with in vitro metabolism assays using human liver microsomes and LC-MS/MS metabolite profiling .

Methodological Guidance

Q. How to design dose-response experiments to evaluate the compound’s efficacy in neuropharmacological models?

  • Use a logarithmic dose range (e.g., 0.1–100 µM) in primary neuronal cultures or transgenic animal models. Measure endpoints like cAMP levels (ELISA) or calcium influx (fluorescence imaging). Include positive controls (e.g., known agonists/antagonists) and normalize data to vehicle-treated groups .

Q. What in vitro assays are most reliable for assessing off-target effects?

  • Panel Screening : Test against GPCR, kinase, and ion channel panels (Eurofins CEREP).
  • hERG Assay : Patch-clamp electrophysiology to evaluate cardiac toxicity risks .
  • Cytotoxicity : MTT assay in HEK293 or HepG2 cells to rule out nonspecific cell death .

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